![molecular formula C28H20F9NO5 B12306672 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12306672.png)
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2S)-2-(9H-fluorèn-9-ylméthoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluorométhyl)propan-2-yl]oxyphényl]propanoïque est un composé organique complexe connu pour ses propriétés structurales uniques. Ce composé est caractérisé par la présence d'un groupe fluorénylméthoxycarbonyle (Fmoc), qui est couramment utilisé dans la synthèse peptidique comme groupe protecteur pour les acides aminés. Le composé contient également un groupe hexafluoroisopropyle, qui confère une gêne stérique et des effets électroniques significatifs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (2S)-2-(9H-fluorèn-9-ylméthoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluorométhyl)propan-2-yl]oxyphényl]propanoïque implique généralement plusieurs étapes. L'étape initiale inclut souvent la protection du groupe amino en utilisant le groupe Fmoc. Ceci est suivi par l'introduction du groupe hexafluoroisopropyle par une réaction de substitution nucléophile. La dernière étape implique le couplage de l'acide aminé protégé avec le dérivé d'acide phénylpropanoïque souhaité dans des conditions de réaction spécifiques, telles que l'utilisation de réactifs de couplage comme l'EDCI ou le DCC en présence d'une base comme le DIPEA.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des synthétiseurs de peptides automatisés et des techniques de purification à grande échelle telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2S)-2-(9H-fluorèn-9-ylméthoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluorométhyl)propan-2-yl]oxyphényl]propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour éliminer le groupe protecteur Fmoc, généralement en utilisant de la pipéridine.
Substitution : Le groupe hexafluoroisopropyle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Pipéridine dans le DMF pour la déprotection Fmoc.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction éliminera le groupe Fmoc, révélant l'amine libre.
Applications de la recherche scientifique
L'acide (2S)-2-(9H-fluorèn-9-ylméthoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluorométhyl)propan-2-yl]oxyphényl]propanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé dans la synthèse peptidique comme dérivé d'acide aminé protégé.
Biologie : Employé dans l'étude des interactions protéiques et des mécanismes enzymatiques.
Industrie : Utilisé dans la production de polymères et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide (2S)-2-(9H-fluorèn-9-ylméthoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluorométhyl)propan-2-yl]oxyphényl]propanoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe Fmoc protège le groupe amino pendant la synthèse peptidique, empêchant les réactions secondaires indésirables. Le groupe hexafluoroisopropyle fournit une gêne stérique, influençant la réactivité du composé et son interaction avec d'autres molécules. Ces interactions sont cruciales dans la synthèse de peptides et d'autres molécules complexes.
Applications De Recherche Scientifique
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The hexafluoroisopropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules. These interactions are crucial in the synthesis of peptides and other complex molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
Propionate d'éthyle 3-(furan-2-yl) : Un autre composé avec un dérivé d'acide propanoïque.
Halure de méthylammonium plomb : Connu pour ses applications dans les cellules solaires et autres dispositifs électroniques.
Unicité
L'acide (2S)-2-(9H-fluorèn-9-ylméthoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluorométhyl)propan-2-yl]oxyphényl]propanoïque est unique en raison de la combinaison du groupe protecteur Fmoc et du groupe hexafluoroisopropyle. Cette combinaison confère des propriétés stériques et électroniques spécifiques, ce qui la rend très précieuse dans la synthèse peptidique et d'autres applications.
Propriétés
Formule moléculaire |
C28H20F9NO5 |
|---|---|
Poids moléculaire |
621.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C28H20F9NO5/c29-26(30,31)25(27(32,33)34,28(35,36)37)43-16-11-9-15(10-12-16)13-22(23(39)40)38-24(41)42-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,38,41)(H,39,40) |
Clé InChI |
JYXCVMSPHHOYFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)
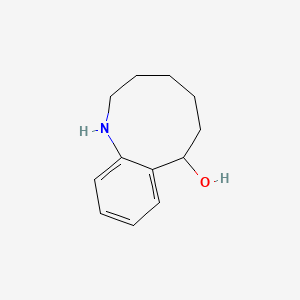
![8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12306601.png)
![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306602.png)
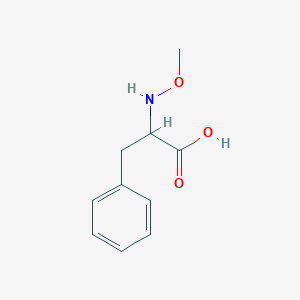
![4-[12,14-Dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306626.png)
![2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide](/img/structure/B12306639.png)
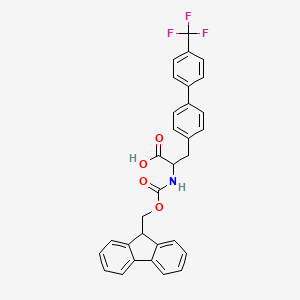
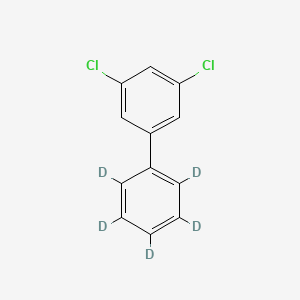

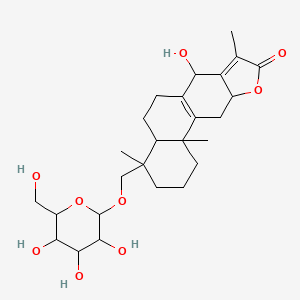
![2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B12306679.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II)](/img/structure/B12306691.png)
![4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12306699.png)
